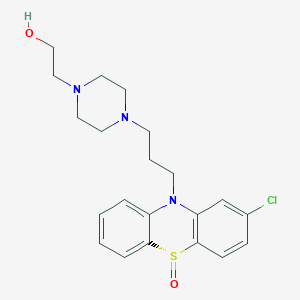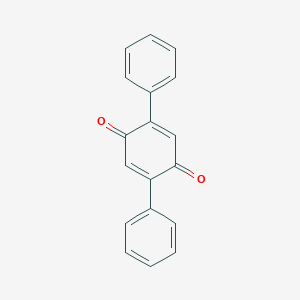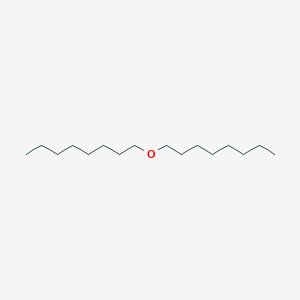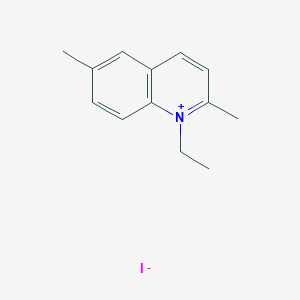
1-Ethyl-2,6-dimethylquinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,6-dimethylquinolinium iodide, also known as EDQI, is a quinolinium-based compound that has gained significant attention in scientific research due to its unique properties. EDQI is a cationic dye that is soluble in water and has been used as a fluorescent probe for various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,6-dimethylquinolinium iodide involves the binding of the cationic dye to negatively charged surfaces such as proteins, DNA, and RNA. The binding of 1-Ethyl-2,6-dimethylquinolinium iodide to these surfaces leads to a change in the fluorescence properties of the dye, which can be used to monitor the interaction.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. However, at high concentrations, 1-Ethyl-2,6-dimethylquinolinium iodide can affect cell viability and lead to cell death. 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-Ethyl-2,6-dimethylquinolinium iodide is its high sensitivity, which allows for the detection of low concentrations of target molecules. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide is relatively easy to use and does not require complex instrumentation. However, one of the limitations of 1-Ethyl-2,6-dimethylquinolinium iodide is its limited selectivity, which can lead to false positive results. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be affected by environmental factors such as pH and temperature, which can affect the fluorescence properties of the dye.
Direcciones Futuras
There are several future directions for the use of 1-Ethyl-2,6-dimethylquinolinium iodide in scientific research. One potential direction is the development of new fluorescent probes based on 1-Ethyl-2,6-dimethylquinolinium iodide that have improved selectivity and sensitivity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of biosensors for the detection of various biomolecules. Finally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of new antibacterial and antifungal agents.
Métodos De Síntesis
The synthesis of 1-Ethyl-2,6-dimethylquinolinium iodide involves the reaction of 2,6-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction leads to the formation of 1-Ethyl-2,6-dimethylquinolinium iodide as a yellowish-green powder, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-Ethyl-2,6-dimethylquinolinium iodide has been widely used as a fluorescent probe for various biological studies. It has been used to study the interaction of small molecules with proteins, DNA, and RNA. 1-Ethyl-2,6-dimethylquinolinium iodide is also used to study the binding of drugs to proteins and to monitor enzyme activity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been used as a staining agent for the detection of bacteria and fungi.
Propiedades
Número CAS |
606-93-9 |
|---|---|
Nombre del producto |
1-Ethyl-2,6-dimethylquinolinium iodide |
Fórmula molecular |
C13H16IN |
Peso molecular |
313.18 g/mol |
Nombre IUPAC |
1-ethyl-2,6-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GXVMUJRYBJJHTP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
SMILES canónico |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
Otros números CAS |
606-93-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




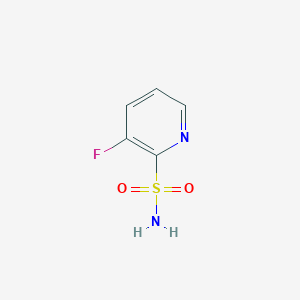
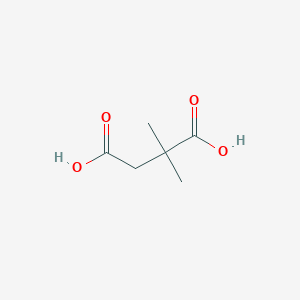
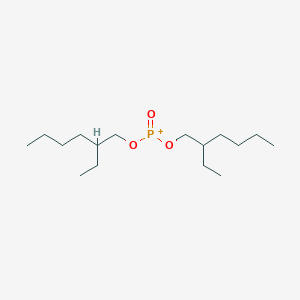
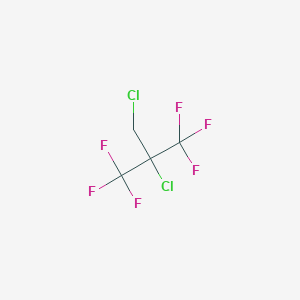
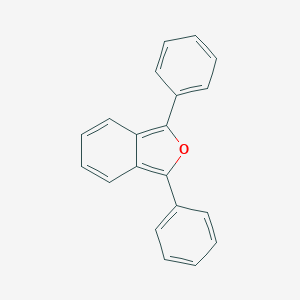
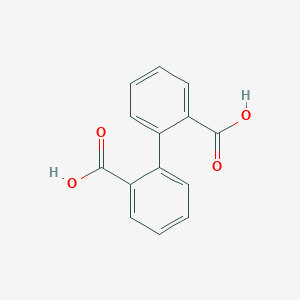
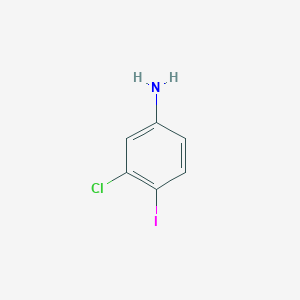
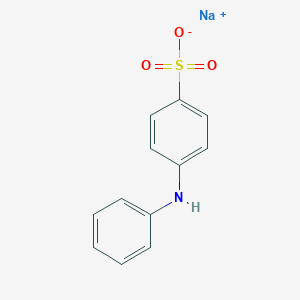
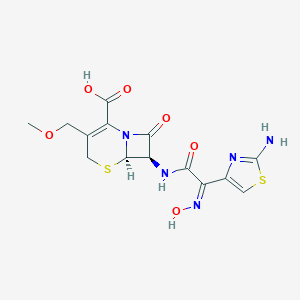
![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)
